Tormentic acid methyl ester

Description

Properties

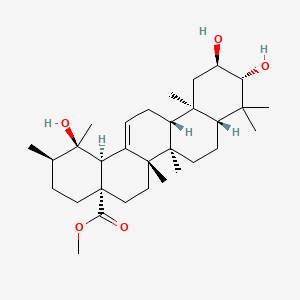

Molecular Formula |

C31H50O5 |

|---|---|

Molecular Weight |

502.7 g/mol |

IUPAC Name |

methyl (1R,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C31H50O5/c1-18-11-14-31(25(34)36-8)16-15-28(5)19(23(31)30(18,7)35)9-10-22-27(4)17-20(32)24(33)26(2,3)21(27)12-13-29(22,28)6/h9,18,20-24,32-33,35H,10-17H2,1-8H3/t18-,20-,21+,22-,23-,24+,27+,28-,29-,30-,31+/m1/s1 |

InChI Key |

RQWXHGLRDYGNGZ-BPKREVGBSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)OC |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Esterification

The most straightforward method involves reacting tormentic acid with methanol in the presence of a strong acid catalyst. Sulfuric acid (H₂SO₄) is widely employed due to its efficacy in protonating carboxyl groups, facilitating nucleophilic attack by methanol. A patent by US8039662B2 outlines a process where tormentic acid (0.1 mol) is refluxed with methanol (3–25 molar equivalents) and H₂SO₄ at 60–80°C for 12–24 hours. Yields range from 75% to 99.5% depending on reaction cycles, with repeated steps enhancing conversion through Le Chatelier’s principle.

Key Parameters:

-

Molar Ratio (Methanol:Tormentic Acid): 6:1 to 10:1 optimal for minimizing side reactions.

-

Temperature: 60–80°C balances reaction rate and thermal stability of the product.

-

Catalyst Loading: 5–10 wt% H₂SO₄ relative to tormentic acid.

Silane-Mediated Esterification

Trimethylchlorosilane (TMSCl) offers a milder alternative to mineral acids. As demonstrated in PMC6245331, TMSCl activates methanol by generating chlorotrimethylsilane and HCl in situ. Tormentic acid (0.1 mol) is stirred with TMSCl (2 equivalents) and methanol (100 mL) at room temperature for 12–24 hours. This method achieves 85–92% yield with minimal racemization, making it suitable for acid-sensitive substrates.

Advantages Over Acid Catalysis:

-

Ambient temperature avoids thermal degradation.

-

Simplified workup via rotary evaporation.

Transesterification of Tormentic Acid Esters

Base-Catalyzed Transesterification

Transesterification under basic conditions replaces existing ester groups with methyl moieties. Sodium methoxide (NaOMe) in anhydrous methanol facilitates nucleophilic acyl substitution. For instance, treating tormentic acid ethyl ester with NaOMe (1.5 equivalents) at 60°C for 6 hours yields the methyl ester with >90% conversion.

Mechanistic Insights:

-

Deprotonation of methanol by NaOMe generates methoxide ions.

-

Nucleophilic attack on the carbonyl carbon forms a tetrahedral intermediate.

-

Elimination of the leaving group (ethoxide) produces the methyl ester.

Acid-Catalyzed Transesterification

Enzymatic Synthesis

Lipase-Catalyzed Esterification

Immobilized lipases (e.g., Candida antarctica Lipase B) enable solvent-free esterification under mild conditions. A protocol from WO2020161221A1 involves vortexing tormentic acid (1 mM) with methanol (5 equivalents) and lipase (50 mg/mL) at 40°C for 48 hours. Yields reach 78% with negligible byproducts, ideal for green chemistry applications.

Optimization Factors:

-

Water Activity (aₚ): <0.3 prevents hydrolysis.

-

Enzyme Reusability: >5 cycles with <10% activity loss.

Industrial-Scale Production and Purification

Batch Reactor Design

Large-scale synthesis employs stirred-tank reactors with reflux condensers. A case study from CN103666769A details a two-step process:

Chromatographic Purification

Crude extracts are refined via silica gel chromatography using hexane:ethyl acetate (3:1) as the eluent. Analytical data from PubChem CID 14314585 confirm purity >98% by HPLC, with characteristic NMR signals at δ 3.92 (s, COOCH₃) and δ 1.21 (s, triterpene methyl groups).

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Catalyst | Advantages |

|---|---|---|---|---|

| Acid-Catalyzed | 75–99.5 | 60–80 | H₂SO₄ | High scalability |

| Silane-Mediated | 85–92 | 25 | TMSCl | Mild conditions, low racemization |

| Enzymatic | 70–78 | 40 | Lipase | Eco-friendly, high specificity |

| Transesterification (Base) | 90–95 | 60 | NaOMe | Suitable for pre-formed esters |

Scientific Research Applications

Chemistry: It serves as a precursor for the synthesis of other bioactive compounds.

Biology: The compound exhibits significant anti-inflammatory and antioxidant activities, making it a candidate for studying cellular mechanisms.

Medicine: Due to its hepatoprotective and antidiabetic properties, it is being investigated for potential therapeutic uses in liver diseases and diabetes management.

Mechanism of Action

The mechanism of action of tormentic acid methyl ester involves its interaction with various molecular targets and pathways:

Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase.

Antioxidant: The compound enhances the activity of antioxidant enzymes like superoxide dismutase and catalase, reducing oxidative stress.

Antidiabetic: It modulates glucose metabolism by enhancing the activity of glucose transporter 4 and activating AMP-activated protein kinase

Comparison with Similar Compounds

Limitations of the Provided Evidence

Critical Gaps in Comparative Data

- No structural or functional analogs (e.g., triterpenoid esters like ursolic acid derivatives) are mentioned in the evidence.

- No pharmacological data (e.g., anti-inflammatory, anti-cancer, or metabolic effects) for Tormentic acid methyl ester are provided.

- No comparative tables or mechanistic studies between this compound and other compounds (e.g., menthol derivatives, pulegone) exist in the evidence.

Recommendations for Further Research

To address the query adequately, the following steps are essential:

- Access peer-reviewed studies on This compound from databases like PubMed, SciFinder, or Reaxys.

- Compare its structure-activity relationships with other triterpenoid esters (e.g., asiatic acid methyl ester, oleanolic acid derivatives).

- Analyze pharmacological profiles (e.g., bioavailability, receptor binding, toxicity) against menthol derivatives (e.g., menthyl lactate, menthol sulfamate) .

Q & A

Q. What are the key structural features of Tormentic acid methyl ester, and how are they validated experimentally?

this compound (TAME) is a pentacyclic triterpenoid derived from esterification of Tormentic acid. Its molecular formula is C₃₁H₅₀O₅ , with a molecular weight of 502.3658 (exact mass). Structural validation typically employs mass spectrometry (MS) and nuclear magnetic resonance (NMR) . For example, MS analysis shows a molecular ion peak at m/z 525.2694 (sodium adduct), with fragmentation patterns confirming the triterpenoid backbone . NMR data (¹H and ¹³C) further elucidate the positions of methyl and hydroxyl groups, as demonstrated in studies isolating TAME from Eriobotrya japonica and Rubus species .

Q. How is TAME synthesized or isolated from natural sources?

TAME is commonly isolated via bioassay-guided fractionation of plant extracts. For instance, methanol or ethanol extracts of Loquat leaves or Rubus species are partitioned into ethyl acetate or butanol fractions. Subsequent chromatographic techniques (e.g., silica gel column chromatography, HPLC) are used to purify TAME, with structural confirmation via MS and NMR . Esterification of Tormentic acid can also be achieved chemically using methanol and acid/base catalysts, though natural isolation remains prevalent in pharmacological studies .

Q. What are the primary biological activities of TAME reported in preclinical studies?

TAME exhibits anti-inflammatory , antioxidant , and antidiabetic properties. For example:

- Antidiabetic : Inhibits 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) , reducing glucocorticoid activation and improving insulin sensitivity in diabetic models at low micromolar concentrations .

- Anti-inflammatory : Reduces pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages by modulating NF-κB signaling .

- Antioxidant : Scavenges reactive oxygen species (ROS) in vascular smooth muscle cells at 25–50 µM .

Advanced Research Questions

Q. How does esterification of Tormentic acid enhance its bioactivity compared to the parent compound?

Esterification improves lipophilicity and cellular uptake , enhancing pharmacological efficacy. A comparative study showed that TAME (vs. Tormentic acid) significantly reduced ROS and nitric oxide levels in THP-1 macrophages and suppressed NF-κB-mediated cytokines (e.g., IL-8, IL-17A) at 10–20 µM . The methyl ester group may stabilize the molecule against enzymatic degradation, prolonging its activity in vivo .

Q. What methodological challenges arise when evaluating TAME’s dose-dependent effects across different biological assays?

Key challenges include:

- Solubility : TAME’s limited aqueous solubility necessitates dissolution in DMSO or ethanol, which may introduce solvent toxicity at high concentrations (>0.1% v/v) .

- Dose-response variability : Cytotoxic effects observed in cancer cells (e.g., HepG-2, IC₅₀ ~50 µM) contrast with protective anti-inflammatory effects at lower doses (e.g., 10 µM in macrophages), requiring careful optimization of assay conditions .

- Model specificity : Discrepancies arise between in vitro (e.g., cell lines) and in vivo models (e.g., diabetic mice), partly due to differences in metabolic processing .

Q. How can researchers resolve contradictions in TAME’s reported mechanisms of action?

Contradictory data (e.g., pro-apoptotic vs. cytoprotective effects) may stem from cell-type-specific signaling or context-dependent pathways . For example:

- In cancer cells, TAME induces apoptosis via ROS-mediated mitochondrial dysfunction .

- In non-cancerous cells (e.g., vascular smooth muscle), it reduces ROS by upregulating endogenous antioxidants like superoxide dismutase (SOD) . Methodological solutions include multi-omics profiling (e.g., transcriptomics, proteomics) to identify context-dependent targets and knockout models to validate pathway involvement .

Q. What advanced analytical techniques are critical for quantifying TAME in complex biological matrices?

- LC-MS/MS : Enables quantification at nanogram levels in plasma or tissue homogenates, with detection limits enhanced by derivatization (e.g., methyl ester stabilization) .

- GC-MS : Suitable for analyzing TAME’s fatty acid derivatives, though requires derivatization (e.g., silylation) for volatility .

- High-resolution NMR : Resolves structural isomers in plant extracts, such as distinguishing TAME from 3-epicorosolic acid methyl ester .

Experimental Design & Data Analysis

Q. How should researchers design experiments to assess TAME’s synergistic effects with other bioactive compounds?

Use combination index (CI) analysis via the Chou-Talalay method:

- Co-treat cells with TAME and compounds like caffeic acid phenethyl ester (CAPE) or ursolic acid at fixed ratios.

- Calculate CI values to classify interactions (synergistic, additive, antagonistic) .

- Validate findings in vivo using diabetic or inflammation models (e.g., LPS-induced sepsis) .

Q. What statistical approaches are recommended for analyzing TAME’s bioactivity data?

- One-way ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons (e.g., cytokine levels across doses) .

- Dose-response modeling (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values.

- Principal component analysis (PCA) to identify correlations between structural analogs and bioactivity .

Emerging Research Directions

Q. How can structural modifications of TAME improve its pharmacokinetic profile?

Proposed strategies include:

- Glycosylation : Attaching sugar moieties to enhance water solubility (e.g., β-D-glucopyranoside derivatives) .

- Prodrug synthesis : Designing pH-sensitive esters for targeted release in inflamed or cancerous tissues .

- Hybrid molecules : Combining TAME with NSAIDs (e.g., aspirin) to amplify anti-inflammatory effects .

Q. What understudied therapeutic applications warrant exploration for TAME?

- Neuroprotection : Potential to modulate oxidative stress in neurodegenerative models (e.g., Alzheimer’s) via Nrf2 activation.

- Antiviral activity : Untested against enveloped viruses (e.g., SARS-CoV-2), given triterpenoids’ broad-spectrum antiviral properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.